

Reasons for Fevipirant Phase 3 clinical trial failure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fevipirant

Cat. No.: B1672611

[Get Quote](#)

Fevipirant Phase 3 Program: Technical Support Center

This technical support center provides detailed information and troubleshooting guidance for researchers, scientists, and drug development professionals investigating the outcomes of the **Fevipirant** Phase 3 clinical trials.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the **Fevipirant** Phase 3 clinical trials?

A1: The **Fevipirant** Phase 3 program, known as VIBRANT, was discontinued primarily due to a failure to demonstrate statistically significant and clinically relevant efficacy in its primary endpoints across multiple large-scale trials.^{[1][2][3]} Specifically, the trials did not show a sufficient improvement in lung function or a reduction in the rate of asthma exacerbations compared to placebo in the target patient populations.^{[1][4]}

Q2: Which specific Phase 3 trials failed and what were their primary endpoints?

A2: The key trials that failed to meet their primary objectives were the replicate ZEAL-1 and ZEAL-2 studies, and the replicate LUSTER-1 and LUSTER-2 studies.

- ZEAL-1 and ZEAL-2: These trials evaluated **Fevipirant** in patients with moderate, uncontrolled asthma. The primary endpoint was the change from baseline in pre-dose forced

expiratory volume in 1 second (FEV1) after 12 weeks of treatment. The studies did not show a significant improvement in lung function for patients receiving **Fevipiprant** compared to placebo.

- LUSTER-1 and LUSTER-2: These trials assessed **Fevipiprant** in patients with inadequately controlled moderate-to-severe asthma. The primary endpoint was the reduction of the annual rate of moderate-to-severe exacerbations over a 52-week period. Pooled analyses showed that the drug failed to meet the clinically relevant threshold for reducing exacerbation rates compared to placebo.

Q3: Was **Fevipiprant**'s safety a concern in the Phase 3 trials?

A3: No, safety was not the reason for the program's termination. Across the VIBRANT program, including the long-term safety study (SPIRIT), **Fevipiprant** was generally well-tolerated, with a safety profile comparable to that of the placebo. The decision to halt development was based on the lack of efficacy.

Q4: What is the mechanism of action for **Fevipiprant**?

A4: **Fevipiprant** is an oral, selective antagonist of the prostaglandin D2 receptor 2 (DP2), also known as chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). The DP2 receptor is expressed on key inflammatory cells involved in the asthma cascade, such as eosinophils, basophils, and Type 2 innate lymphoid cells (ILC2s). By blocking the binding of its natural ligand, prostaglandin D2 (PGD2), **Fevipiprant** was intended to inhibit the recruitment and activation of these inflammatory cells, thereby reducing airway inflammation.

Troubleshooting Guides

My experiment with a DP2 receptor antagonist is not showing the expected anti-inflammatory effect. What could be the reason?

Based on the **Fevipiprant** clinical trial outcomes, consider the following possibilities:

- Redundancy in Inflammatory Pathways: The prostaglandin D2 (PGD2) / DP2 receptor pathway is just one of many pathways regulating the inflammatory cascade in asthma. The lack of efficacy from **Fevipiprant** suggests that blocking this single pathway may be

insufficient to produce a clinically meaningful effect in a broad population of patients with asthma, whose disease is often driven by multiple redundant inflammatory mechanisms.

- **Patient Population Heterogeneity:** The ZEAL and LUSTER trials enrolled patients with moderate to severe asthma. Although a subgroup with high eosinophil counts was a primary focus for the LUSTER trials, even in this population, the effect was not significant enough. This suggests that the DP2 pathway may not be the dominant driver of disease in all patients, even those with an eosinophilic phenotype. Your experimental model or cell line may not be sufficiently dependent on the DP2 pathway.
- **Target Engagement vs. Clinical Efficacy:** While Phase 2 studies showed that **Fevipiprant** could reduce sputum eosinophils, this biomarker modulation did not translate into significant improvements in clinical endpoints like lung function (FEV1) or exacerbation rates in Phase 3. This highlights a potential disconnect between target engagement at the cellular level and the ultimate clinical outcome. Ensure your experimental readouts are clinically relevant and not solely reliant on intermediate biomarkers.

Data Presentation

Table 1: Summary of ZEAL-1 and ZEAL-2 Trial Failures

Parameter	ZEAL-1	ZEAL-2
Objective	Efficacy and safety of Fevipirant 150 mg daily in moderate uncontrolled asthma	Efficacy and safety of Fevipirant 150 mg daily in moderate uncontrolled asthma
Patient Population	662 completers (≥12 years old)	685 completers (≥12 years old)
Primary Endpoint	Change from baseline in pre-dose FEV1 at 12 weeks	Change from baseline in pre-dose FEV1 at 12 weeks
Fevipirant Result	112 mL improvement from baseline	126 mL improvement from baseline
Placebo Result	71 mL improvement from baseline	157 mL improvement from baseline
Difference vs. Placebo	+41 mL (95% CI: -6, 88)	-31 mL (95% CI: -80, 18)
Statistical Significance (p-value)	0.088 (Not significant)	0.214 (Not significant)
Conclusion	Fevipirant did not demonstrate a significant improvement in lung function.	Fevipirant did not demonstrate a significant improvement in lung function.

Table 2: Summary of LUSTER-1 and LUSTER-2 Trial Failures

Parameter	LUSTER-1	LUSTER-2
Objective	Efficacy and safety of Fevipirant in reducing exacerbations in severe asthma	Efficacy and safety of Fevipirant in reducing exacerbations in severe asthma
Patient Population	894 patients (≥12 years old)	877 patients (≥12 years old)
Primary Endpoint	Annualised rate of moderate-to-severe exacerbations over 52 weeks	Annualised rate of moderate-to-severe exacerbations over 52 weeks
Result (Overall Population)	Fevipirant 450 mg showed a non-significant rate ratio of 0.78 vs. placebo (95% CI: 0.61-1.01)	Fevipirant 450 mg showed a non-significant rate ratio of 0.76 vs. placebo (95% CI: 0.58-1.00)
Conclusion	Did not meet the clinically relevant threshold for reduction in exacerbation rate.	Did not meet the clinically relevant threshold for reduction in exacerbation rate.

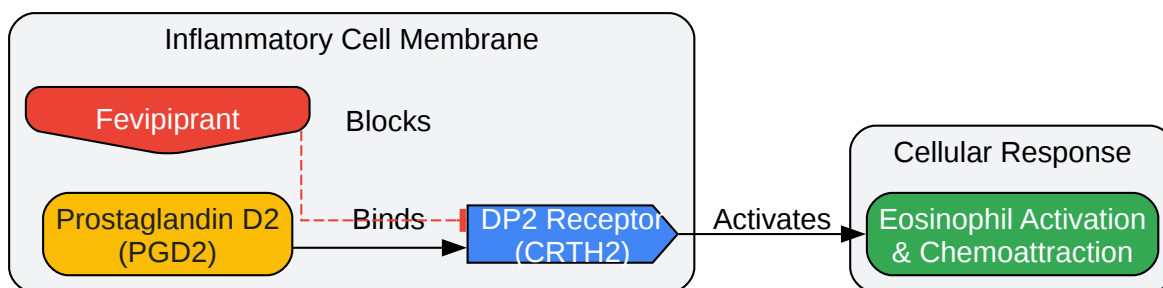
Experimental Protocols

Methodology for LUSTER-1 and LUSTER-2 Trials

- **Study Design:** The LUSTER studies were replicate, Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.
- **Participants:** Patients aged 12 years or older with a diagnosis of severe asthma, uncontrolled despite being on Global Initiative for Asthma (GINA) Steps 4 or 5 therapy (medium-to-high dose inhaled corticosteroids plus at least one other controller). A key population for the primary endpoint analysis had high blood eosinophil counts (≥250 cells per μ L).
- **Intervention:** Patients were randomly assigned to receive **Fevipirant** (150 mg or 450 mg) or a matching placebo, taken orally once daily for 52 weeks as an add-on to their existing standard-of-care asthma therapy.

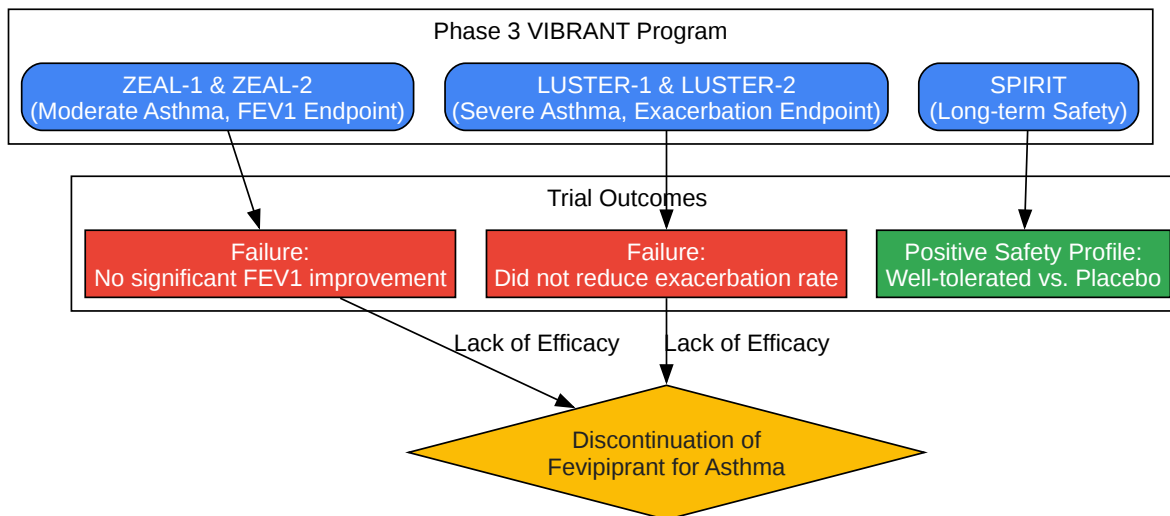
- Primary Efficacy Endpoint: The annualised rate of moderate-to-severe asthma exacerbations over the 52-week treatment period.
- Secondary Endpoints: Included changes in FEV1, Asthma Control Questionnaire (ACQ) scores, and Asthma Quality of Life Questionnaire (AQLQ) scores.

Visualizations



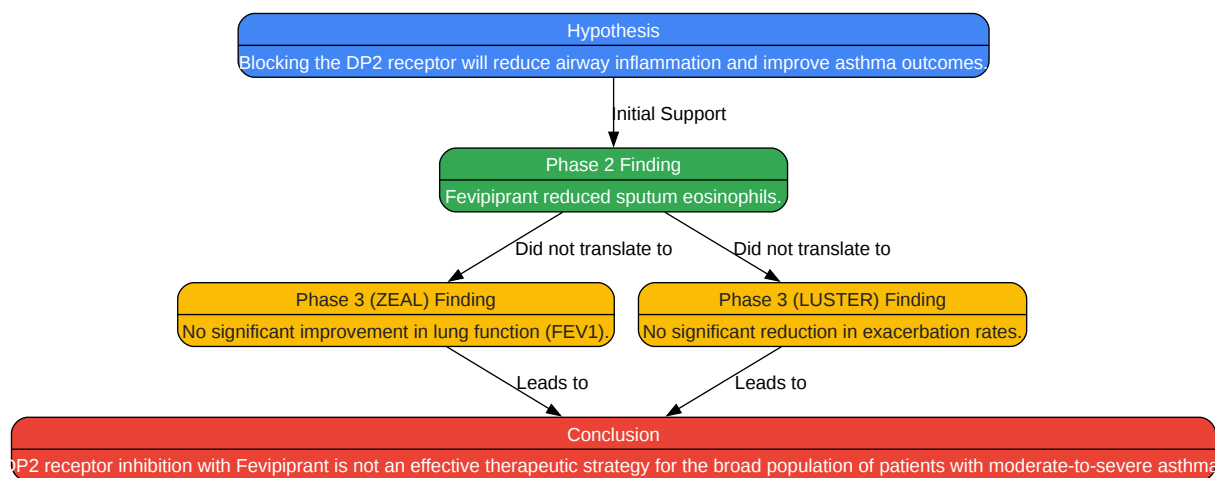
[Click to download full resolution via product page](#)

Caption: **Fevipiprant's** mechanism of action as a DP2 receptor antagonist.



[Click to download full resolution via product page](#)

Caption: Workflow of the **Fevipiprant** VIBRANT Phase 3 program and its outcomes.



[Click to download full resolution via product page](#)

Caption: Logical relationship from initial hypothesis to final trial conclusion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Novartis asthma drug fevipirant fails in Phase III trials [clinicaltrialsarena.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. fiercebiotech.com [fiercebiotech.com]

- 4. Efficacy and safety of fevipiprant in patients with uncontrolled asthma: Two replicate, phase 3, randomised, double-blind, placebo-controlled trials (ZEAL-1 and ZEAL-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reasons for Fevipiprant Phase 3 clinical trial failure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672611#reasons-for-fevipiprant-phase-3-clinical-trial-failure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com